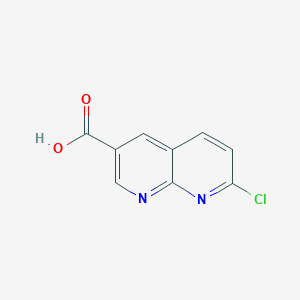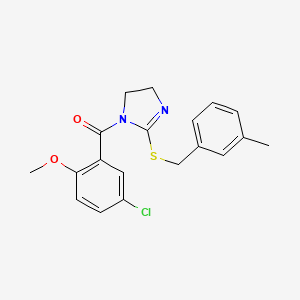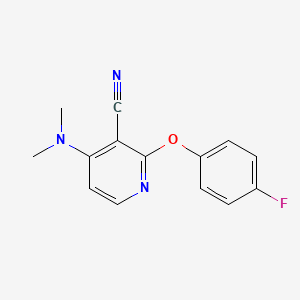![molecular formula C17H13ClF3N3O2S2 B2532903 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252910-09-0](/img/structure/B2532903.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a trifluoromethyl group, a thienopyrimidinone group, and a sulfanyl group attached to an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorophenyl and trifluoromethyl groups are both electron-withdrawing, which would affect the reactivity of the molecule. The thienopyrimidinone group is a heterocyclic ring that could potentially participate in aromatic stacking interactions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The chlorophenyl and trifluoromethyl groups are electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The thienopyrimidinone group could potentially participate in a variety of reactions, including ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and trifluoromethyl groups could increase the compound’s lipophilicity, which could affect its solubility and permeability. The thienopyrimidinone group could potentially form hydrogen bonds, which could affect the compound’s solubility and reactivity .
Scientific Research Applications
Structural Analysis and Molecular Conformation
The crystal structures of compounds closely related to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been elucidated, revealing detailed insights into their molecular conformation. Studies have shown that these compounds possess a folded conformation around the methylene C atom of the thioacetamide bridge, with significant inclination between the pyrimidine and benzene rings. This structural arrangement is stabilized by intramolecular hydrogen bonding, highlighting the compound's intricate molecular geometry and potential interactions with biological targets (Subasri et al., 2016).
Antitumor Activity
Research into the antitumor activity of derivatives of this compound has yielded promising results. A series of novel thieno[3,2-d]pyrimidine derivatives has been synthesized and evaluated for their efficacy against various human cancer cell lines. These compounds have shown potent anticancer activity, with some derivatives nearly as active as established chemotherapy agents, indicating their potential as therapeutic options for cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Another area of research focuses on the synthesis and antimicrobial activity of novel thienopyrimidine-linked rhodanine derivatives, which share a core structural motif with this compound. These studies have produced compounds with significant antibacterial potency against various bacterial strains, including E. coli and B. subtilis, alongside promising antifungal capabilities against several fungal species. The findings suggest potential applications of these compounds in addressing bacterial and fungal infections (Kerru et al., 2019).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. For example, if it were a pharmaceutical compound, future research might focus on optimizing its properties for better efficacy or safety. Alternatively, if it were an intermediate in a synthetic pathway, future research might focus on improving the efficiency or selectivity of the synthesis .
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is often found in many FDA-approved drugs . This group can enhance the drug’s potency, selectivity, and metabolic stability, suggesting that it might interact with a variety of biological targets.
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in a wide range of therapeutic areas, suggesting that it might influence multiple pathways .
Pharmacokinetics
The compound’s ADME properties would depend on various factors, including its chemical structure and the patient’s physiological condition. The trifluoromethyl group can enhance metabolic stability, which might improve the compound’s bioavailability .
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S2/c1-2-24-15(26)14-12(5-6-27-14)23-16(24)28-8-13(25)22-9-3-4-11(18)10(7-9)17(19,20)21/h3-7H,2,8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNHEKYCTRBESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B2532820.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine-1-carboxamide](/img/structure/B2532821.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)
![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)
![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)
![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532839.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2532842.png)
